molecular formula C10H8O2P+ B14593592 Hydroxy(naphthalen-2-yl)oxophosphanium CAS No. 61260-18-2

Hydroxy(naphthalen-2-yl)oxophosphanium

Cat. No.: B14593592
CAS No.: 61260-18-2
M. Wt: 191.14 g/mol
InChI Key: NJDGJQITINWEEU-UHFFFAOYSA-O
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Description

Hydroxy(naphthalen-2-yl)oxophosphanium is a phosphorus-containing organic compound characterized by a naphthalen-2-yl group attached to an oxophosphanium core with a hydroxyl substituent. This structure places it within a broader class of organophosphorus compounds, which are notable for their diverse reactivity and applications in catalysis, materials science, and pharmaceuticals.

The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in related naphthalene-containing systems. For example, sodium ethoxide-mediated cyclization of enones with ethyl acetoacetate is a common method for generating naphthalene-fused cyclohexenone derivatives, which share structural motifs with this compound .

Properties

CAS No.

61260-18-2

Molecular Formula

C10H8O2P+

Molecular Weight

191.14 g/mol

IUPAC Name

hydroxy-naphthalen-2-yl-oxophosphanium

InChI

InChI=1S/C10H7O2P/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/p+1

InChI Key

NJDGJQITINWEEU-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(naphthalen-2-yl)oxophosphanium typically involves the reaction of naphthalene derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Hydroxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxy(naphthalen-2-yl)oxophosphanium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxy(naphthalen-2-yl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-enecarboxylates

These compounds (e.g., 9-16 in ) share the naphthalen-2-yl moiety but differ in their ester and ketone functionalities. Key distinctions include:

  • Reactivity : The oxophosphanium group in Hydroxy(naphthalen-2-yl)oxophosphanium confers electrophilic character at phosphorus, enabling nucleophilic attack or ligand exchange. In contrast, the ester and ketone groups in compounds 9-16 undergo hydrazone formation (e.g., with 2,4-dinitrophenylhydrazine) and hydrolysis .
  • Spectral Signatures : The IR spectrum of compound 9 (a representative example) shows strong absorptions at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O). This compound would instead exhibit P=O stretching (~1200–1300 cm⁻¹) and O–H stretching (~3200–3600 cm⁻¹) .

2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium

This analog (CAS 17316-67-5) replaces the naphthalen-2-yl group with a butylamino substituent. Comparative

Property This compound 2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium
Substituent Naphthalen-2-yl Butylamino
Electrophilicity Higher (due to aromatic π-system) Lower (alkylamino group is electron-donating)
Stability Likely sensitive to oxidation Not explicitly reported; neutral pH stable
Applications Potential in catalysis or materials Limited data; industrial use inferred

Physicochemical Properties

Parameter This compound Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-enecarboxylates
Solubility Likely polar aprotic solvents (DMF, DMSO) Ethanol-soluble; recrystallized from absolute ethanol
Thermal Stability Unreported Stable under reflux conditions (70–80°C)
Biological Activity Not studied Hydrazone derivatives show potential as bioactive probes

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